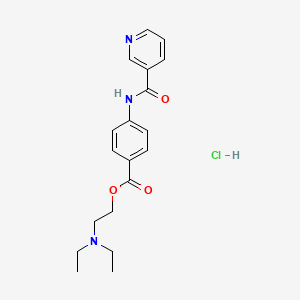

Nicotinoylprocaine hydrochloride

Description

However, the evidence extensively covers related hydrochloride derivatives, such as Nicotinoyl Chloride Hydrochloride and Procaine Hydrochloride, which may share structural or functional similarities.

Properties

CAS No. |

19559-28-5 |

|---|---|

Molecular Formula |

C19H24ClN3O3 |

Molecular Weight |

377.9 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-(pyridine-3-carbonylamino)benzoate;hydrochloride |

InChI |

InChI=1S/C19H23N3O3.ClH/c1-3-22(4-2)12-13-25-19(24)15-7-9-17(10-8-15)21-18(23)16-6-5-11-20-14-16;/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23);1H |

InChI Key |

RXTDFZNYTXEOAQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl |

Synonyms |

nicotinoylprocaine nicotinoylprocaine hydrochloride nicotinoylprocaine monohydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Hydrochloride Derivatives

Chemical and Structural Comparison

Key structural and physicochemical properties of related compounds are summarized below:

Structural Insights :

- Nicotinoyl Chloride Hydrochloride features a pyridine ring linked to a reactive acyl chloride group, making it highly reactive in synthesis.

- Procaine Hydrochloride contains a para-aminobenzoic acid (PABA) ester structure, critical for its anesthetic activity.

- Amitriptyline Hydrochloride includes a tricyclic ring system, enabling serotonin/norepinephrine reuptake inhibition.

Key Observations :

- Protopine HCl requires immediate oxygenation post-inhalation, aligning with alkaloid toxicity profiles .

Analytical and Pharmacopoeial Standards

Procaine Hydrochloride is assayed via nitrite titration (27.28 mg equivalence per mL of 0.1M NaNO₂), reflecting its stability and purity requirements in pharmacopoeias . In contrast, Amitriptyline Hydrochloride is validated using RP-HPLC methods with accuracy ranges of 98–102% and stability in solution for 24 hours . These methods highlight the importance of tailored analytical approaches for different hydrochlorides.

Q & A

(Basic) What analytical techniques are recommended for characterizing the purity and structural integrity of Nicotinoylprocaine hydrochloride in research settings?

Answer:

this compound should be characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For reproducibility, follow standardized protocols such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental descriptions, including solvent systems, column specifications, and calibration standards . Cross-validation with reference spectra (e.g., CAS 13424-56-1) and peer-reviewed databases ensures accuracy .

(Basic) What are the critical storage conditions for this compound to prevent degradation during experimental studies?

Answer:

Store this compound in a corrosion-resistant container with an inert inner liner at 2–8°C in a dry, dark environment to minimize hydrolysis and photodegradation. Ensure airtight sealing to avoid moisture absorption, which can accelerate decomposition. Safety data sheets recommend segregating the compound from incompatible materials (e.g., strong oxidizers) and maintaining a locked storage area . Stability testing under accelerated conditions (e.g., 40°C/75% RH) should be conducted to establish shelf-life parameters.

(Advanced) How can researchers design studies to investigate the pharmacokinetic properties of this compound while addressing its potential instability in aqueous solutions?

Answer:

Use stabilized formulation matrices such as lyophilized powders or non-aqueous vehicles (e.g., PEG 400) to mitigate hydrolysis. Employ LC-MS/MS for sensitive quantification of the parent compound and degradation products in biological matrices. Experimental designs should include:

- Control groups with placebo formulations.

- Time-course sampling to track metabolite profiles.

- pH-adjusted buffers to assess stability across physiological ranges.

Refer to NIH guidelines for preclinical reporting to ensure transparency in methodology, including animal models, dosing intervals, and statistical power calculations .

(Advanced) How should researchers address discrepancies in reported pharmacological activity of this compound across different experimental models?

Answer:

Discrepancies may arise from variations in cell line specificity , assay conditions , or metabolic differences in vivo vs. in vitro . To resolve these:

Cross-validate findings using orthogonal assays (e.g., electrophysiology for ion channel studies).

Standardize experimental parameters (e.g., incubation time, serum concentration).

Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects).

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and ensure methodological rigor .

(Advanced) What methodological considerations are essential when designing dose-response studies for this compound to ensure reproducibility?

Answer:

Key considerations include:

- Dose range selection based on preliminary toxicity screens (e.g., LD50 in rodents).

- Vehicle controls to account for solvent-mediated effects.

- Blinded randomization to reduce bias.

- Non-linear regression models (e.g., Hill equation) for EC50/IC50 calculations.

For in vivo studies, follow the NC Standard Course of Study guidelines on sample size adequacy, replication, and statistical power (α = 0.05, β = 0.2) . Data should be reported with confidence intervals and effect sizes to facilitate meta-analyses.

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Use NIOSH-approved respirators and chemical-resistant gloves during handling to prevent dermal/ocular exposure .

- Conduct operations in a fume hood with adequate ventilation to avoid inhalation of aerosols.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via approved facilities . Emergency protocols require immediate rinsing of affected areas with water and consultation with poison control centers .

(Advanced) How can researchers optimize synthetic routes for this compound to enhance yield and scalability?

Answer:

Optimization strategies include:

- Catalytic esterification using DMAP (4-dimethylaminopyridine) to improve acylation efficiency.

- Green chemistry approaches (e.g., solvent-free mechanochemical synthesis).

- Process analytical technology (PAT) for real-time monitoring of reaction intermediates.

Characterize intermediates via FT-IR and X-ray crystallography to confirm structural fidelity. Comparative yield data should be analyzed using ANOVA to identify significant variables (e.g., temperature, catalyst loading) .

(Advanced) What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Answer:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement.

- Tissue distribution studies using radiolabeled compounds (e.g., ^14C-tracers).

- 3D cell culture models to better mimic in vivo microenvironments.

Contradictions may stem from differences in protein binding or metabolic clearance; thus, integrate physiologically based pharmacokinetic (PBPK) simulations to bridge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.